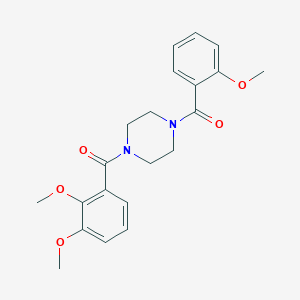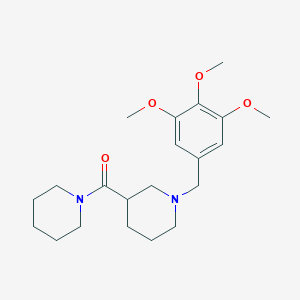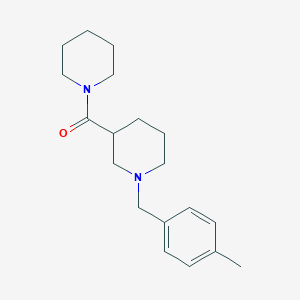![molecular formula C19H27BrN2O B247369 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane, also known as BZA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZA is a member of the azepane family, which is a class of organic compounds that contain a seven-membered ring with a nitrogen atom.
作用機序
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane exerts its pharmacological effects by binding to specific receptors in the brain and peripheral tissues. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane also has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain. By binding to these receptors, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane modulates the activity of neurotransmitters and other signaling molecules, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a range of biochemical and physiological effects. In animal studies, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to decrease dopamine and serotonin turnover in the brain, suggesting that it may have a modulatory effect on these neurotransmitters. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has also been shown to decrease the release of glutamate, which is involved in the regulation of pain. Additionally, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
実験室実験の利点と制限
One of the major advantages of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane is its high selectivity for specific receptors, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. Additionally, 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has a relatively long half-life, which allows for sustained pharmacological effects. However, one limitation of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane. One area of interest is the development of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane analogs with improved pharmacological properties, such as increased solubility or selectivity for specific receptors. Another area of interest is the investigation of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane's effects on other neurotransmitter systems, such as the GABAergic or cholinergic systems. Additionally, further studies are needed to determine the safety and efficacy of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane in humans, as well as its potential therapeutic applications in various diseases.
合成法
The synthesis of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 2-bromobenzyl chloride with N-boc-3-piperidone in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then treated with sodium hydroxide to remove the Boc protecting group, yielding 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane in high purity.
科学的研究の応用
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been studied extensively due to its potential therapeutic applications in various diseases. One of the major areas of research is its use as an antipsychotic drug. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. Studies have demonstrated that 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has antipsychotic effects in animal models of schizophrenia, and it has been suggested that it may be a promising candidate for the treatment of this disorder.
Another area of research is the use of 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane as an analgesic drug. 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain. Studies have demonstrated that 1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane has potent analgesic effects in animal models of pain, and it has been suggested that it may be a promising candidate for the treatment of chronic pain.
特性
製品名 |
1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
分子式 |
C19H27BrN2O |
分子量 |
379.3 g/mol |
IUPAC名 |
azepan-1-yl-[1-[(2-bromophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27BrN2O/c20-18-10-4-3-8-16(18)14-21-11-7-9-17(15-21)19(23)22-12-5-1-2-6-13-22/h3-4,8,10,17H,1-2,5-7,9,11-15H2 |
InChIキー |
YYMVVDYXESRLFA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br |
正規SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)





![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)